Acetylcholinesterase (AChE) Inhibitory Potential: Class-Level Activity Benchmark
Data for this specific compound are not publicly available; however, closely related benzothiazole-hydrazide analogs exhibit potent AChE inhibition, establishing a class-level benchmark. Derivatives with a 3,4-dimethoxybenzohydrazide substructure have demonstrated IC50 values in the low-micromolar range (2.20 ± 1.40 to 19.71 ± 0.29 µM) against AChE [1]. In a broader series, benzothiazole-acylhydrazones achieved AChE IC50 values as low as 0.97 µM [2]. The 4-methyl substitution on the benzothiazole ring is a well-established determinant of AChE binding affinity and selectivity versus butyrylcholinesterase (BChE), a critical factor for central nervous system (CNS) drug development. These data collectively indicate that the benzothiazole-hydrazide chemotype, inclusive of the target compound, holds significant potential as a CNS-active scaffold, but direct, quantitative, head-to-head comparisons for this specific compound are currently absent from the literature [1].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition (IC50) |
|---|---|
| Target Compound Data | No publicly available quantitative data for this specific compound |
| Comparator Or Baseline | Closest analog class: benzothiazole-derived bis-benzohydrazides (IC50 2.20–19.71 µM); benzothiazole-piperazine hybrids (IC50 0.97 µM); Donepezil (IC50 38.84 ± 0.053 µM) as reference standard |
| Quantified Difference | Cannot be calculated due to absence of target compound data; class activity band provides a performance expectation range |
| Conditions | In vitro AChE enzyme inhibition assay (Ellman's method); various benzothiazole-hydrazide series |
Why This Matters
For procurement decisions in CNS drug discovery, the AChE inhibitory potential of this chemotype provides a rational basis for initial screening, but the lack of direct quantitative data mandates empirical validation before selection over alternatives.
- [1] Khan, S., Dera, A. A., Hussain, R., Iqbal, T., Khan, Y., Ahmad, Z., Ullah, F., & Hussain, A. (2024). Medicinal perspectives, molecular docking and structure activity relationship of benzothiazole derived thiazole-based bis-benzohydrazide as potential anti-Alzheimer agents. Results in Chemistry, 10, 101803. View Source
- [2] Osmaniye, D., Sağlık, B. N., Acar Çevik, U., Levent, S., Özkay, Y., Ilgın, S., & Atlı, Ö. (2018). Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research, 79(8), 452-463. View Source
